(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide
Overview
Description
(S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-tosyl phosphoramide is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by the presence of multiple trifluoromethyl groups, which contribute to its high reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-tosyl phosphoramide typically involves multiple steps, starting with the preparation of the binaphthyl core. The introduction of trifluoromethyl groups is achieved through electrophilic aromatic substitution reactions. The final step involves the tosylation of the phosphoramide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound requires precise control over reaction conditions, including temperature, pressure, and the use of catalysts. The process often involves large-scale reactors and continuous monitoring to maintain the desired product quality. The use of advanced purification techniques, such as chromatography, is essential to isolate the final product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-tosyl phosphoramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-tosyl phosphoramide has numerous applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with improved chemical resistance.
Mechanism of Action
The mechanism by which (S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-tosyl phosphoramide exerts its effects involves its ability to form stable complexes with various substrates. The trifluoromethyl groups enhance its electron-withdrawing properties, making it an effective catalyst in many reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-[3,5-Bis(trifluoromethyl)phenyl]thioureido-N-benzyl-N,3,3-trimethylbutanamide
- Tris(pentafluorophenyl)borane
Uniqueness
Compared to similar compounds, (S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-tosyl phosphoramide stands out due to its high stability and reactivity. The presence of multiple trifluoromethyl groups significantly enhances its electron-withdrawing capabilities, making it a more effective catalyst and a versatile tool in various chemical reactions.
This detailed overview highlights the significance of (S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-tosyl phosphoramide in scientific research and industrial applications
Properties
IUPAC Name |
N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H24F12NO5PS/c1-22-10-12-31(13-11-22)63(58,59)56-62(57)60-38-34(25-14-27(40(44,45)46)20-28(15-25)41(47,48)49)18-23-6-2-4-8-32(23)36(38)37-33-9-5-3-7-24(33)19-35(39(37)61-62)26-16-29(42(50,51)52)21-30(17-26)43(53,54)55/h2-21H,1H3,(H,56,57) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZACFBEACFLDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NP2(=O)OC3=C(C4=CC=CC=C4C=C3C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=C(O2)C(=CC7=CC=CC=C76)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H24F12NO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706437-52-6 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706437-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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